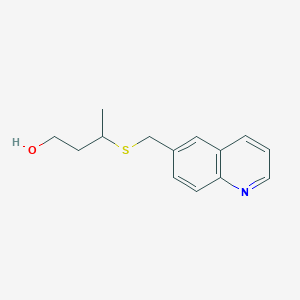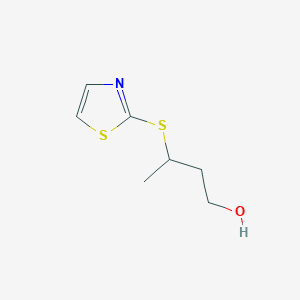![molecular formula C11H14N2O4 B7579057 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid, also known as AMPA, is a synthetic amino acid that is commonly used in scientific research. It is a derivative of glutamate, which is a neurotransmitter that is involved in many important physiological processes in the brain. AMPA is a non-selective agonist of glutamate receptors, and it has been shown to have a wide range of biochemical and physiological effects.
作用機序
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid acts as a non-selective agonist of glutamate receptors, which means that it binds to and activates these receptors in a non-specific manner. This activation leads to the influx of calcium ions into the cell, which can trigger a wide range of biochemical and physiological responses. The exact mechanism of action of this compound is complex and not fully understood, but it is believed to involve the activation of intracellular signaling pathways and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission, increase the release of neurotransmitters, and modulate the activity of ion channels. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated as a potential treatment for a number of neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid in scientific research is its well-established synthesis method and its ability to activate glutamate receptors in a non-specific manner. This makes it a useful tool for studying the effects of glutamate receptors on a wide range of physiological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid. One area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. Another area of interest is the investigation of the role of glutamate receptors in neurological and psychiatric disorders, and the development of new treatments that target these receptors. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, may have therapeutic potential for a wide range of disorders.
合成法
The synthesis of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is a relatively simple process that involves the reaction of 2-methyl-3-oxobutanoic acid with 6-methylpyridine-2-carbonyl chloride. The resulting compound is then treated with hydroxylamine to form the final product. This synthesis method has been well-established in the literature, and it has been used to produce large quantities of this compound for scientific research purposes.
科学的研究の応用
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid has been extensively studied in scientific research, and it has been shown to have a wide range of applications. One of the most important uses of this compound is as a tool to study glutamate receptors in the brain. Glutamate receptors are involved in many important physiological processes, including learning and memory, and they are also implicated in a number of neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the effects of this compound on glutamate receptors, researchers can gain a better understanding of how these receptors work and how they can be targeted for therapeutic purposes.
特性
IUPAC Name |
2-hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-3-5-8(13-7)9(14)12-6-11(2,17)10(15)16/h3-5,17H,6H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWSJNYYRJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)